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molecular formula C7H7N5 B8484965 2-(1H-1,2,3-triazol-1-yl)pyridin-4-amine

2-(1H-1,2,3-triazol-1-yl)pyridin-4-amine

Cat. No. B8484965
M. Wt: 161.16 g/mol
InChI Key: MUPOQIZIMMTOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895585B2

Procedure details

Cesium carbonate (1.9 g) and 1H-1,2,3-triazole (540 mg) were added to a tube containing a DMF (2 ml) solution containing 2-chloropyridin-4-amine (500 mg) and the tube was sealed, followed by stirring at 180° C. for 6 hours. Water was added to the reaction solution, followed by extraction with ethyl acetate. The resultant was washed with saturated saline and dried over anhydrous sodium sulfate. Subsequently, the solvent was distilled away under reduced pressure. The obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:3 to 0:1), and a white solid of 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine (75.7 mg) and brown oily matter of 2-(1H-1,2,3-triazol-1-yl)pyridin-4-amine (25.1 mg) was thus obtained.
Name
Cesium carbonate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].[NH:7]1[CH:11]=[CH:10][N:9]=[N:8]1.CN(C=O)C.Cl[C:18]1[CH:23]=[C:22]([NH2:24])[CH:21]=[CH:20][N:19]=1>O>[N:7]1[N:8]([C:18]2[CH:23]=[C:22]([NH2:24])[CH:21]=[CH:20][N:19]=2)[N:9]=[CH:10][CH:11]=1.[N:7]1([C:18]2[CH:23]=[C:22]([NH2:24])[CH:21]=[CH:20][N:19]=2)[CH:11]=[CH:10][N:9]=[N:8]1 |f:0.1.2|

Inputs

Step One
Name
Cesium carbonate
Quantity
1.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
540 mg
Type
reactant
Smiles
N1N=NC=C1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
by stirring at 180° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the tube was sealed
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The resultant was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Subsequently, the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:3 to 0:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N=1N(N=CC1)C1=NC=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 75.7 mg
Name
Type
product
Smiles
N1(N=NC=C1)C1=NC=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 25.1 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08895585B2

Procedure details

Cesium carbonate (1.9 g) and 1H-1,2,3-triazole (540 mg) were added to a tube containing a DMF (2 ml) solution containing 2-chloropyridin-4-amine (500 mg) and the tube was sealed, followed by stirring at 180° C. for 6 hours. Water was added to the reaction solution, followed by extraction with ethyl acetate. The resultant was washed with saturated saline and dried over anhydrous sodium sulfate. Subsequently, the solvent was distilled away under reduced pressure. The obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:3 to 0:1), and a white solid of 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine (75.7 mg) and brown oily matter of 2-(1H-1,2,3-triazol-1-yl)pyridin-4-amine (25.1 mg) was thus obtained.
Name
Cesium carbonate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].[NH:7]1[CH:11]=[CH:10][N:9]=[N:8]1.CN(C=O)C.Cl[C:18]1[CH:23]=[C:22]([NH2:24])[CH:21]=[CH:20][N:19]=1>O>[N:7]1[N:8]([C:18]2[CH:23]=[C:22]([NH2:24])[CH:21]=[CH:20][N:19]=2)[N:9]=[CH:10][CH:11]=1.[N:7]1([C:18]2[CH:23]=[C:22]([NH2:24])[CH:21]=[CH:20][N:19]=2)[CH:11]=[CH:10][N:9]=[N:8]1 |f:0.1.2|

Inputs

Step One
Name
Cesium carbonate
Quantity
1.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
540 mg
Type
reactant
Smiles
N1N=NC=C1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
by stirring at 180° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the tube was sealed
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The resultant was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Subsequently, the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:3 to 0:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N=1N(N=CC1)C1=NC=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 75.7 mg
Name
Type
product
Smiles
N1(N=NC=C1)C1=NC=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 25.1 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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